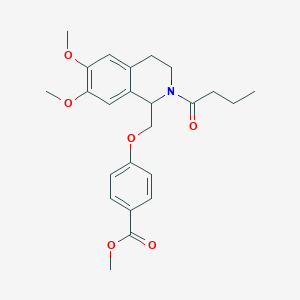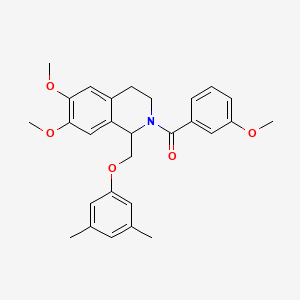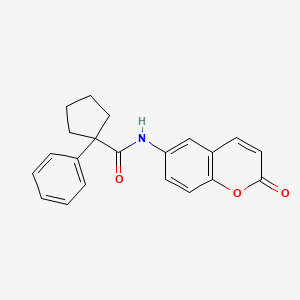![molecular formula C22H20N6O3 B11225527 1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11225527.png)
1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the indazole and quinazoline intermediates, followed by their coupling with the pyrrolidine derivative. Common synthetic methods include:
Transition Metal Catalyzed Reactions: These reactions are often employed to form the indazole and quinazoline moieties.
Reductive Cyclization Reactions: These reactions are used to form the quinazoline ring system.
Coupling Reactions: The final step involves coupling the indazole and quinazoline intermediates with the pyrrolidine derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indazole or quinazoline moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced indazole derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug discovery .
Medicine
In medicinal chemistry, 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE is being explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer progression makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its unique structure allows for the exploration of new applications in material science and catalysis .
Mécanisme D'action
The mechanism of action of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression . By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole-3-amine Derivatives: These compounds share the indazole moiety and have shown similar biological activities.
Quinazoline Derivatives: These compounds share the quinazoline moiety and are known for their anticancer properties.
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and are used in various medicinal chemistry applications.
Uniqueness
What sets 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE apart is its unique combination of three different heterocyclic moieties. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C22H20N6O3 |
|---|---|
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-oxoquinazolin-3-yl)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H20N6O3/c29-19-11-14(12-28(19)20-15-5-1-4-8-18(15)25-26-20)21(30)23-9-10-27-13-24-17-7-3-2-6-16(17)22(27)31/h1-8,13-14H,9-12H2,(H,23,30)(H,25,26) |
Clé InChI |
MWBQFELYEJHWMW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCN4C=NC5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chloro-2-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225453.png)
![Spiro[cyclopentane-1,3'(2'H)-isoquinoline]-4'-carboxamide, N-[(2-chlorophenyl)methyl]-1',4'-dihydro-2'-(2-methoxyethyl)-1'-oxo-](/img/structure/B11225471.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B11225478.png)
![2'-butyl-1'-oxo-N-(pyridin-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11225483.png)


![{3-[(4-Ethoxyphenyl)amino]-1,1-dioxido-1-benzothiophen-2-yl}(morpholin-4-yl)methanone](/img/structure/B11225494.png)

![3-(2-chloro-6-fluorobenzyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazole](/img/structure/B11225511.png)
![N-(4-Fluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11225515.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B11225520.png)

![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide](/img/structure/B11225533.png)
![N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis[2-(2-methylphenoxy)acetamide]](/img/structure/B11225538.png)
